molecular formula C12H15F B121986 Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- CAS No. 146558-44-3

Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro-

Katalognummer B121986
CAS-Nummer: 146558-44-3
Molekulargewicht: 178.25 g/mol
InChI-Schlüssel: AGFFWVOXOGOEID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- is a chemical compound that belongs to the family of fluoroarenes. It is commonly used in scientific research for various purposes.

Wirkmechanismus

The mechanism of action of Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- is not well understood. However, it is believed to interact with biological targets through weak non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. This interaction can lead to changes in the biological activity of the target, which can be exploited for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- are not well documented. However, it is known to have low toxicity and is generally considered safe for use in laboratory experiments. It is not known to have any significant adverse effects on human health.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- in laboratory experiments is its high purity and yield. It is also relatively easy to synthesize and is readily available. However, one of the main limitations is its limited solubility in water, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the use of Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro-. One potential application is in the development of novel therapeutic agents. It is also possible that it could be used as a building block for the synthesis of other chemical compounds with novel properties. Additionally, it could be used as a ligand in coordination chemistry for the development of new catalysts. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- is a chemical compound that has a wide range of scientific research applications. Its synthesis method is relatively straightforward, and it is generally considered safe for use in laboratory experiments. While its mechanism of action and physiological effects are not well understood, there is significant potential for its use in the development of novel therapeutic agents and other applications. Further research is needed to fully explore these potential applications.

Synthesemethoden

The synthesis of Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- involves the reaction of 1-bromo-2,2-dimethyl-1-methylenepropane with potassium fluoride in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at a high temperature and pressure. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification methods.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- is widely used in scientific research for various purposes. It is commonly used as a building block for the synthesis of other chemical compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, it is used in medicinal chemistry for the development of novel therapeutic agents.

Eigenschaften

CAS-Nummer

146558-44-3

Molekularformel

C12H15F

Molekulargewicht

178.25 g/mol

IUPAC-Name

1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene

InChI

InChI=1S/C12H15F/c1-9(12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1H2,2-4H3

InChI-Schlüssel

AGFFWVOXOGOEID-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=C)C1=CC(=CC=C1)F

Kanonische SMILES

CC(C)(C)C(=C)C1=CC(=CC=C1)F

Andere CAS-Nummern

146558-44-3

Synonyme

Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.